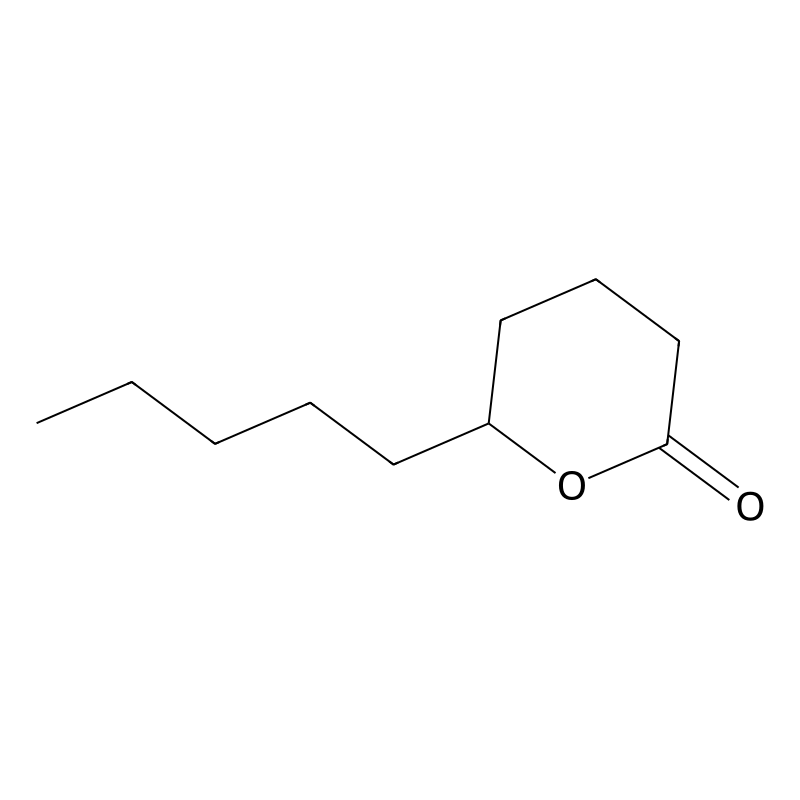

delta-Decalactone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble (in ethanol)

very soluble in alcohol and propylene glycol; insoluble in wate

Synonyms

Canonical SMILES

Food Science

Flavoring Agent

DDL's aroma profile, described as creamy, milky, buttery, coconut-like, and with hints of peach, makes it a valuable flavoring agent in the food industry The Good Scents Company: . Researchers investigate its use in enhancing or modifying the taste of various food products, including dairy alternatives, bakery items, and beverages.

Understanding Dairy Off-Flavors

DDL can contribute to both desirable and undesirable flavors in dairy products. Studies explore its role in the development of coconut-off flavors in certain dairy products, aiding in quality control and shelf-life management Sigma-Aldrich: .

Agricultural Science

- Plant-Fungal Interactions: Research suggests DDL might play a role in the communication between plants and fungi. Some studies investigate if DDL acts as a signaling molecule between plants and beneficial or pathogenic fungi PubChem: . Understanding these interactions could lead to the development of new strategies for crop protection and yield improvement.

Delta-Decalactone, also known as δ-Decalactone, is a cyclic ester classified as a lactone. Its chemical formula is C₁₀H₁₈O₂. This compound is naturally found in various fruits and dairy products, contributing to their characteristic flavors and aromas. Delta-Decalactone has a pleasant nutty odor with fruity undertones, making it valuable in the food and fragrance industries . The compound exists in two enantiomeric forms: the S-enantiomer, which has a sweet cream-like scent, and the R-enantiomer, known for its unpleasant odor associated with certain animals like the North American porcupine .

Research indicates that delta-Decalactone exhibits various biological activities. It has been identified as a metabolite in several biological systems . Its pleasant aroma makes it appealing for use in food products, where it can enhance flavor profiles. Furthermore, studies have suggested potential roles in influencing sensory perceptions related to taste and smell in mammals .

Several synthesis methods for delta-Decalactone have been documented:

- Baeyer–Villiger Oxidation: This method involves converting delfone into delta-Decalactone using peracids.

- Hydrogenation of 6-Pentyl-α-Pyrone: A biotechnological approach where this precursor is hydrogenated to produce delta-Decalactone.

- Catalytic Transfer Hydrogenation: Utilizing catalysts to facilitate the reaction between 6-amyl-α-pyrone and hydrogen to yield delta-Decalactone .

These methods vary in complexity and yield, with some being more suitable for industrial applications than others.

Delta-Decalactone has a wide range of applications across various industries:

- Food Industry: Used as a flavoring agent due to its pleasant aroma.

- Fragrance Industry: Incorporated into perfumes and scented products.

- Polymer Production: Serves as a monomer for synthesizing biodegradable polymers and copolymers, enhancing material properties such as flexibility and thermal stability .

- Agricultural Products: Utilized in formulations for agricultural chemicals due to its biological activity.

Studies on delta-Decalactone's interactions primarily focus on its sensory effects and metabolic pathways. Research suggests that it can influence taste perception in mammals, potentially affecting feeding behavior and preferences . Additionally, its role as a metabolite indicates interactions within various biochemical pathways that warrant further investigation.

Delta-Decalactone shares structural similarities with other lactones and cyclic esters. Here are some comparable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Gamma-Butyrolactone | C₄H₈O₂ | Used as a solvent and precursor in chemical synthesis. |

| Caprolactam | C₆H₁₁NO | A precursor for nylon production; has different functional properties. |

| Lactide | C₃H₄O₂ | Used in biodegradable plastics; forms polylactic acid upon polymerization. |

Uniqueness of Delta-Decalactone: Unlike these compounds, delta-Decalactone is primarily valued for its sensory properties rather than industrial applications alone. Its dual enantiomers offer diverse olfactory characteristics that are not present in the other compounds listed.

Aldol Condensation and Catalytic Hydrogenation

The traditional chemical synthesis of delta-Decalactone through aldol condensation represents one of the most established industrial routes. This methodology involves the initial formation of 2-pentylidene cyclopentanone through aldol condensation between cyclopentanone and normal-valeraldehyde, followed by subsequent catalytic hydrogenation [1] [2] [3].

The aldol condensation reaction proceeds through a well-defined mechanism involving base-catalyzed enolate formation. Sodium hydroxide solutions with concentrations ranging from 1 to 5 percent by mass fraction serve as the base catalyst, with optimal results achieved at 3 to 5 percent concentrations [3] [4]. The reaction exhibits strong dependence on the molar ratio of reactants, with cyclopentanone to normal-valeraldehyde ratios between 1:1 and 3:1 providing optimal conversion rates and selectivity [3] [4].

Phase transfer catalysts, particularly polyethylene glycol 400, significantly enhance reaction efficiency by improving mass transfer between phases and facilitating better mixing of reactants [5] [6]. The condensation reaction typically operates at temperatures between 20 and 60 degrees Celsius, with reaction times ranging from 2 to 24 hours depending on the specific conditions employed [1] [3].

Following aldol condensation, the resulting 2-pentylidene cyclopentanone undergoes dehydration at elevated temperatures of 90 to 100 degrees Celsius. This step eliminates water to form the desired α,β-unsaturated ketone intermediate [1] [6]. The dehydration process requires careful temperature control to prevent decomposition and maintain high selectivity toward the target intermediate.

The final hydrogenation step employs palladium on carbon catalysts under hydrogen pressures of 1 to 5 atmospheres [7] [8]. This catalytic hydrogenation reduces the carbon-carbon double bond in the 2-pentylidene cyclopentanone intermediate. The hydrogenation reaction typically operates at temperatures between 110 and 160 degrees Celsius, with reaction completion achieved within 10 minutes to several hours depending on catalyst loading and hydrogen pressure [7] [8].

Research findings indicate that overall yields for the two-step aldol condensation and hydrogenation process range from 65 to 85 percent, with individual step yields frequently exceeding 80 percent [1] [6]. The selectivity toward delta-Decalactone typically ranges from 85 to 95 percent under optimized conditions [3] [4].

Baeyer-Villiger Oxidation Optimization

The Baeyer-Villiger oxidation pathway represents an alternative traditional approach for delta-Decalactone synthesis, involving the oxidative ring expansion of 2-pentylidene cyclopentanone or related ketone intermediates [9] [2] [10]. This methodology exploits the characteristic reactivity of ketones toward peroxoacids to form lactones through oxygen insertion and carbon migration.

The Baeyer-Villiger mechanism proceeds through formation of a tetrahedral Criegee intermediate, followed by concerted migration of the carbon-carbon bond with simultaneous cleavage of the oxygen-oxygen bond [11]. The regiochemistry of this migration follows predictable patterns based on electronic and steric factors, with electron-rich carbons preferentially migrating due to their ability to stabilize positive charge development in the transition state [11].

Optimization studies for Baeyer-Villiger oxidation of delta-Decalactone precursors have focused extensively on oxidant selection and reaction conditions. Hydrogen peroxide emerges as the preferred oxidant due to environmental considerations, producing only water as a byproduct [10]. However, the relatively weak oxidizing power of hydrogen peroxide necessitates the use of highly active catalysts to achieve acceptable conversion rates.

Lewis acid catalysts, particularly tin triflate systems, demonstrate exceptional performance in hydrogen peroxide-mediated Baeyer-Villiger oxidations [10]. Research indicates that tin(II) triflate achieves both conversion and yield values exceeding 99 percent for model substrates such as 2-adamantanone under optimized conditions of 70 degrees Celsius for 30 minutes [10].

Temperature optimization studies reveal optimal reaction temperatures between 70 and 90 degrees Celsius for delta-Decalactone synthesis via Baeyer-Villiger oxidation [1] [10]. Lower temperatures result in incomplete conversion, while higher temperatures promote undesired side reactions including substrate decomposition and catalyst deactivation.

Solvent selection significantly influences reaction outcomes, with toluene and ortho-xylene providing optimal performance for delta-Decalactone synthesis [2]. These aromatic solvents offer appropriate polarity for substrate solubilization while maintaining stability under oxidative conditions.

The major challenge in Baeyer-Villiger synthesis of delta-Decalactone involves controlling regioselectivity when multiple migration pathways are possible. Research indicates that 2-pentylidene cyclopentanone can undergo reverse insertion reactions during Baeyer-Villiger oxidation, producing isomeric products that are difficult to separate from the desired delta-Decalactone [1]. This limitation necessitates careful optimization of reaction conditions and catalyst selection to minimize isomer formation.

Current industrial implementations of Baeyer-Villiger oxidation for delta-Decalactone achieve yields ranging from 70 to 85 percent with reaction times between 2 and 8 hours [1] [2]. The selectivity toward delta-Decalactone typically ranges from 75 to 90 percent, with the remaining products consisting primarily of regioisomeric lactones and oxidation byproducts.

Enzymatic and Chemo-Enzymatic Synthesis

Alcohol Dehydrogenase-Catalyzed Processes

Alcohol dehydrogenase-catalyzed processes represent a significant advancement in sustainable delta-Decalactone synthesis, offering high selectivity and environmentally benign reaction conditions [12] [13]. These enzymatic approaches utilize the natural catalytic capabilities of alcohol dehydrogenases to perform stereoselective oxidations of diol precursors, followed by spontaneous or acid-catalyzed lactonization.

The enzymatic oxidation of 1,5-decadiols to delta-Decalactone proceeds through a two-step mechanism involving initial oxidation of the primary alcohol group to form hemiacetal intermediates, followed by further oxidation to generate the lactone product [12]. Multiple alcohol dehydrogenases demonstrate activity toward 1,5-decadiol substrates, with horse liver alcohol dehydrogenase and recombinant alcohol dehydrogenases from Escherichia coli showing particularly promising results.

The reaction mechanism involves formation of diastereoisomeric hemiacetal intermediates during the first oxidation step [12]. These hemiacetals exist in equilibrium between their open and closed forms, with the closed lactol forms serving as substrates for the second oxidation step. The stereochemical outcome of the overall transformation depends primarily on the enantioselectivity of the second oxidation step, which converts the hemiacetal intermediates to the final lactone product.

Cofactor regeneration systems play a crucial role in alcohol dehydrogenase-catalyzed delta-Decalactone synthesis [12] [13]. Nicotinamide adenine dinucleotide and nicotinamide adenine dinucleotide phosphate serve as essential cofactors for most alcohol dehydrogenases, requiring continuous regeneration to maintain catalytic activity. Formate dehydrogenase systems and glucose oxidase coupled with catalase provide effective cofactor regeneration strategies for sustained enzymatic activity.

Process optimization studies indicate that reaction conditions significantly influence both conversion efficiency and stereoselectivity [12]. Optimal reactions typically operate at pH values between 7.0 and 8.0, with temperatures maintained between 25 and 37 degrees Celsius to preserve enzyme stability while maintaining reasonable reaction rates.

Extraction and purification strategies for alcohol dehydrogenase-catalyzed delta-Decalactone synthesis employ environmentally friendly hydrodistillation techniques using Deryng apparatus [12]. This methodology involves initial alkaline treatment to convert lactones to water-soluble hydroxyacid salts, followed by selective extraction of volatile intermediates. Subsequent acidification and re-distillation allows efficient recovery of the lactone products with minimal solvent consumption.

Industrial implementations of alcohol dehydrogenase-catalyzed processes achieve delta-Decalactone concentrations ranging from 0.8 to 1.7 grams per liter after reaction times of 24 to 72 hours [12] [14]. The yields vary significantly depending on substrate quality, enzyme loading, and reaction conditions, with typical values ranging from 30 to 90 percent conversion of starting diols.

Enantioselective Production Strategies

Enantioselective production strategies for delta-Decalactone synthesis represent the cutting edge of biocatalytic technology, achieving exceptional stereochemical control through engineered enzymes and optimized reaction systems [15] [16] [17]. These approaches typically achieve enantiomeric excess values exceeding 90 percent while maintaining high conversion efficiency and sustainable reaction conditions.

Ene-reductase-catalyzed processes, particularly those employing old yellow enzyme 3 from Escherichia coli, demonstrate remarkable efficiency in enantioselective delta-Decalactone synthesis [15]. The transformation of massoia lactone to delta-Decalactone via ene-reductase catalysis achieves complete conversion within 30 minutes at 24 degrees Celsius, producing the R-enantiomer with greater than 99 percent enantiomeric excess [15].

The ene-reductase mechanism involves reduction of the carbon-carbon double bond in massoia lactone through transfer of two electrons and two protons from reduced flavin mononucleotide cofactor [15]. The stereochemical outcome depends on the specific binding orientation of the substrate within the enzyme active site, with old yellow enzyme 3 showing exceptional selectivity for formation of the R-configuration at the newly formed stereocenter.

Continuous-flow reactor systems significantly enhance the efficiency of ene-reductase-catalyzed delta-Decalactone synthesis [15]. Flow reactors combined with membrane filtration systems allow substrate concentrations of 10 millimolar to be processed with flow rates of 0.1 milliliters per minute, achieving greater than 99 percent bioconversion of massoia lactone to delta-Decalactone. The continuous operation mode enables sustained high productivity while minimizing enzyme degradation and substrate inhibition effects.

Cytochrome P450 monooxygenase systems provide an alternative route for enantioselective delta-Decalactone synthesis through direct carbon-hydrogen bond activation [16] [18]. CYP116B46 from Tepidiphilus thermophilus demonstrates exceptional regioselectivity for carbon-5 hydroxylation of decanoic acid, producing S-5-hydroxydecanoic acid with greater than 90 percent enantiomeric excess [16] [18].

The cytochrome P450-catalyzed hydroxylation mechanism involves formation of a high-valent iron-oxo intermediate that abstracts hydrogen from the carbon-5 position of decanoic acid [16]. Molecular docking studies provide rationalization for the observed regioselectivity and enantioselectivity, indicating that decanoic acid adopts a U-shaped conformation within the enzyme active site that positions the pro-S hydrogen at carbon-5 closest to the reactive iron center [16].

Subsequent lactonization of the S-5-hydroxydecanoic acid product occurs spontaneously under mildly acidic conditions, yielding S-delta-Decalactone with retention of stereochemical configuration [16] [18]. The overall process achieves 68 percent conversion of decanoic acid with greater than 90 percent enantiomeric excess in the final lactone product.

Engineered carbonyl reductase variants represent another highly effective approach for enantioselective delta-Decalactone synthesis [17]. The SmCR M5 variant from Serratia marcescens, obtained through structure-guided directed evolution, demonstrates 13.8-fold higher specific activity toward 5-oxodecanoic acid compared to the wild-type enzyme [17]. This engineered enzyme produces R-delta-Decalactone with 99 percent enantiomeric excess and achieves space-time yields of 301 grams per liter per day [17].

The carbonyl reductase mechanism involves stereoselective reduction of the ketone group in 5-oxodecanoic acid, followed by spontaneous lactonization of the resulting 5-hydroxydecanoic acid intermediate [17]. The exceptional enantioselectivity results from specific amino acid modifications in the enzyme active site that enforce preferential binding of the substrate in an orientation leading to R-configuration product formation.

Preparative-scale demonstrations of enantioselective delta-Decalactone synthesis confirm the industrial viability of these biocatalytic approaches [17]. Six different delta-lactones, including delta-Decalactone, have been synthesized in high yields with enantiomeric excess values exceeding 95 percent, demonstrating the broad applicability of engineered carbonyl reductases for lactone synthesis.

Purity

Physical Description

colourless liquid with a coconut-fruity odour, butter-like on dilution

XLogP3

Exact Mass

Density

0.964-0.971

Appearance

Storage

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1651 of 1669 companies (only ~ 1.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

Use Classification

Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues

Food additives -> Flavoring Agents

Flavoring Agents -> JECFA Flavorings Index

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Fatty Acyls [FA] -> Fatty esters [FA07] -> Lactones [FA0704]

Cosmetics -> Masking

General Manufacturing Information

Dates

2: Jo Y, Benoist DM, Ameerally A, Drake MA. Sensory and chemical properties of Gouda cheese. J Dairy Sci. 2018 Mar;101(3):1967-1989. doi: 10.3168/jds.2017-13637. Epub 2017 Dec 21. PubMed PMID: 29274971.

3: Schütt J, Schieberle P. Quantitation of Nine Lactones in Dairy Cream by Stable Isotope Dilution Assays Based on Novel Syntheses of Carbon-13-Labeled γ-Lactones and Deuterium-Labeled δ-Lactones in Combination with Comprehensive Two-Dimensional Gas Chromatography with Time-of-Flight Mass Spectrometry. J Agric Food Chem. 2017 Dec 6;65(48):10534-10541. doi: 10.1021/acs.jafc.7b04407. Epub 2017 Nov 20. PubMed PMID: 29111714.

4: Pons A, Allamy L, Lavigne V, Dubourdieu D, Darriet P. Study of the contribution of massoia lactone to the aroma of Merlot and Cabernet Sauvignon musts and wines. Food Chem. 2017 Oct 1;232:229-236. doi: 10.1016/j.foodchem.2017.03.151. Epub 2017 Mar 30. PubMed PMID: 28490069.

5: Deshpande AB, Chidley HG, Oak PS, Pujari KH, Giri AP, Gupta VS. Isolation and characterization of 9-lipoxygenase and epoxide hydrolase 2 genes: Insight into lactone biosynthesis in mango fruit (Mangifera indica L.). Phytochemistry. 2017 Jun;138:65-75. doi: 10.1016/j.phytochem.2017.03.002. Epub 2017 Mar 11. PubMed PMID: 28291596.

6: Gerlach C, Leppert J, Santiuste AC, Pfeiffer A, Boeker P, Wüst M. Comparative Aroma Extract Dilution Analysis (cAEDA) of Fat from Tainted Boars, Castrated Male Pigs, and Female Pigs. J Agric Food Chem. 2018 Mar 14;66(10):2403-2409. doi: 10.1021/acs.jafc.6b04747. Epub 2017 Jan 12. PubMed PMID: 28029047.

7: Rolli E, Marieschi M, Maietti S, Guerrini A, Grandini A, Sacchetti G, Bruni R. Phytotoxic Effects and Phytochemical Fingerprinting of Hydrodistilled Oil, Enriched Fractions, and Isolated Compounds Obtained from Cryptocarya massoy (Oken) Kosterm. Bark. Chem Biodivers. 2016 Jan;13(1):66-76. doi: 10.1002/cbdv.201500010. PubMed PMID: 26765353.

8: Kang WR, Seo MJ, An JU, Shin KC, Oh DK. Production of δ-decalactone from linoleic acid via 13-hydroxy-9(Z)-octadecenoic acid intermediate by one-pot reaction using linoleate 13-hydratase and whole Yarrowia lipolytica cells. Biotechnol Lett. 2016 May;38(5):817-23. doi: 10.1007/s10529-016-2041-3. Epub 2016 Jan 12. PubMed PMID: 26758723.

9: Boratyński F, Dancewicz K, Paprocka M, Gabryś B, Wawrzeńczyk C. Chemo-Enzymatic Synthesis of Optically Active γ- and δ-Decalactones and Their Effect on Aphid Probing, Feeding and Settling Behavior. PLoS One. 2016 Jan 7;11(1):e0146160. doi: 10.1371/journal.pone.0146160. eCollection 2016. PubMed PMID: 26741824; PubMed Central PMCID: PMC4704824.

10: Takakura Y, Osanai H, Masuzawa T, Wakabayashi H, Nishimura T. Characterization of the key aroma compounds in pork soup stock by using an aroma extract dilution analysis. Biosci Biotechnol Biochem. 2014;78(1):124-9. doi: 10.1080/09168451.2014.877184. Epub 2014 Apr 10. PubMed PMID: 25036494.

11: Menger DJ, Van Loon JJ, Takken W. Assessing the efficacy of candidate mosquito repellents against the background of an attractive source that mimics a human host. Med Vet Entomol. 2014 Dec;28(4):407-13. doi: 10.1111/mve.12061. Epub 2014 May 6. PubMed PMID: 24797537.

12: Pérez-Olivero SJ, Pérez-Pont ML, Conde JE, Pérez-Trujillo JP. Determination of lactones in wines by headspace solid-phase microextraction and gas chromatography coupled with mass spectrometry. J Anal Methods Chem. 2014;2014:863019. doi: 10.1155/2014/863019. Epub 2014 Mar 20. PubMed PMID: 24782943; PubMed Central PMCID: PMC3980784.

13: El-Sayed AM, Mitchell VJ, Suckling DM. 6-Pentyl-2H-pyran-2-one: a potent peach-derived kairomone for New Zealand flower thrips, Thrips obscuratus. J Chem Ecol. 2014 Jan;40(1):50-5. doi: 10.1007/s10886-014-0379-3. Epub 2014 Jan 17. PubMed PMID: 24435661.

14: Ômura H, Yakumaru K, Honda K, Itoh T. Two lactones in the androconial scent of the lycaenid butterfly Celastrina argiolus ladonides. Naturwissenschaften. 2013 Apr;100(4):373-7. doi: 10.1007/s00114-013-1030-9. Epub 2013 Mar 19. PubMed PMID: 23509009.

15: Pask GM, Romaine IM, Zwiebel LJ. The molecular receptive range of a lactone receptor in Anopheles gambiae. Chem Senses. 2013 Jan;38(1):19-25. doi: 10.1093/chemse/bjs074. Epub 2012 Sep 2. PubMed PMID: 22944613; PubMed Central PMCID: PMC3522515.

16: Delgado FJ, González-Crespo J, Cava R, Ramírez R. Formation of the aroma of a raw goat milk cheese during maturation analysed by SPME-GC-MS. Food Chem. 2011 Dec 1;129(3):1156-63. doi: 10.1016/j.foodchem.2011.05.096. Epub 2011 May 27. PubMed PMID: 25212351.

17: Wang Y, Yang C, Liu C, Xu M, Li S, Yang L, Wang Y. Effects of bagging on volatiles and polyphenols in "Wanmi" peaches during endocarp hardening and final fruit rapid growth stages. J Food Sci. 2010 Nov-Dec;75(9):S455-60. doi: 10.1111/j.1750-3841.2010.01817.x. Epub 2010 Oct 7. PubMed PMID: 21535618.

18: Watanabe A, Imanari M, Higuchi M, Shiba N, Yonai M. Effects of alpha-tocopherol on lactones in beef headspace during storage. J Food Sci. 2010 Nov-Dec;75(9):C774-8. doi: 10.1111/j.1750-3841.2010.01870.x. PubMed PMID: 21535590.

19: Zhang B, Shen JY, Wei WW, Xi WP, Xu CJ, Ferguson I, Chen K. Expression of genes associated with aroma formation derived from the fatty acid pathway during peach fruit ripening. J Agric Food Chem. 2010 May 26;58(10):6157-65. doi: 10.1021/jf100172e. PubMed PMID: 20415420.

20: Czerny M, Buettner A. Odor-active compounds in cardboard. J Agric Food Chem. 2009 Nov 11;57(21):9979-84. doi: 10.1021/jf901435n. PubMed PMID: 19817420.